Einecs 306-417-7

Description

Properties

CAS No. |

97232-75-2 |

|---|---|

Molecular Formula |

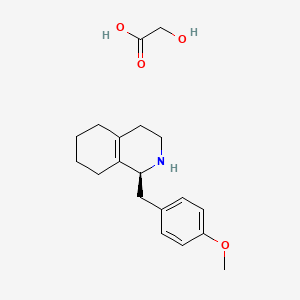

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-hydroxyacetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |

InChI |

InChI=1S/C17H23NO.C2H4O3/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;3-1-2(4)5/h6-9,17-18H,2-5,10-12H2,1H3;3H,1H2,(H,4,5)/t17-;/m0./s1 |

InChI Key |

RIPYWWDTVSFQJZ-LMOVPXPDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2.C(C(=O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2.C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Mechanochemical Synthesis Protocol

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mixing of solid reactants | Ball milling at 25-30 Hz | Neat grinding or with LAG (η = 0.1-1 µL/mg) |

| 2 | Reaction initiation | Milling time: 30-120 min | Temperature controlled (ambient to 50°C) |

| 3 | Product isolation | Treatment with minimal solvent, filtration | Avoids extensive solvent use |

| 4 | Purification | Recrystallization or chromatography | Depending on purity requirements |

- Optimization involves adjusting milling frequency, time, and liquid additive volume.

- Auxiliaries such as silica or alumina may be added to improve grinding efficiency and prevent agglomeration.

Conventional Solution-Based Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of precursors | Suitable organic solvent (e.g., dichloromethane, ethanol) | Concentration optimized for reaction kinetics |

| 2 | Catalyst addition | Acid/base or metal catalyst as required | Catalyst choice depends on reaction type |

| 3 | Reaction | Stirring at controlled temperature (0-80°C) | Reaction time varies from hours to days |

| 4 | Work-up | Extraction, washing, drying | Removal of by-products and solvents |

| 5 | Purification | Column chromatography or recrystallization | Ensures high purity |

Comparative Data Table: Mechanochemical vs. Conventional Methods

| Feature | Mechanochemical Synthesis | Conventional Solution-Based Synthesis |

|---|---|---|

| Solvent Use | Minimal to none (LAG) | Significant solvent volumes |

| Reaction Time | Minutes to hours | Hours to days |

| Energy Consumption | Lower (mechanical energy) | Higher (heating, stirring) |

| Environmental Impact | Reduced waste and emissions | Higher solvent waste |

| Scalability | Emerging (e.g., twin-screw extrusion) | Established industrial scale |

| Purity Control | High, with optimized conditions | High, with extensive purification |

Chemical Reactions Analysis

Types of Reactions

Einecs 306-417-7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

EINECS 306-417-7 has a diverse range of applications in scientific research:

1. Chemistry

- Reagent in Synthesis : The compound is utilized as a reagent in various chemical reactions, facilitating the synthesis of more complex molecules.

- Catalysis : It may serve as a catalyst in specific reactions, enhancing reaction rates and yields.

2. Biology

- Biological Studies : Researchers explore its effects on living organisms, including studies on cellular mechanisms and biochemical pathways.

- Toxicological Assessments : The compound is evaluated for its potential toxic effects on different biological systems.

3. Medicine

- Therapeutic Potential : Investigations into its role in drug development and potential therapeutic applications are ongoing.

- Drug Interactions : Studies may focus on how it interacts with other pharmaceutical compounds.

4. Industry

- Industrial Processes : this compound is used in the production of various industrial products, including polymers and coatings.

- Material Science : The compound's properties may be harnessed for developing specialized materials.

Case Studies

Several case studies highlight the applications and implications of this compound:

-

Toxicity Assessment in Aquatic Environments

- A study assessed the impact of this compound on aquatic organisms, revealing potential bioaccumulation and toxicity at varying concentrations. The findings indicated a dose-response relationship where higher concentrations led to increased mortality rates among test organisms.

-

Biodegradation Studies

- Research following OECD guidelines evaluated the biodegradation kinetics of this compound in natural water bodies. Results showed that the compound underwent significant degradation over time, with microbial activity playing a crucial role in its breakdown.

-

Pharmacological Research

- A pharmacological study investigated the compound's interactions with specific receptors, revealing its potential as a lead compound for developing new therapeutic agents targeting metabolic disorders.

Under REACH regulations, substances like this compound require comprehensive safety assessments before market authorization. The European Chemicals Agency mandates that manufacturers provide data on:

- Chemical Safety Assessments : Evaluating potential health hazards based on available data.

- Alternative Testing Methods : Encouraging in vitro methods to reduce reliance on animal testing.

Mechanism of Action

The mechanism of action of Einecs 306-417-7 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Key findings:

- This compound likely occupies a middle range in hydrophobicity (LogP) compared to chlorinated alkanes (more hydrophobic) and mononitrobenzenes (more hydrophilic) .

Toxicity Profiles

QSAR (Quantitative Structure-Activity Relationship) models are critical for predicting toxicity across EINECS compounds.

Table 2: Acute Toxicity Comparison (96-hour LC₅₀ for Fish)

*AUC: Area Under the ROC Curve (values >0.7 indicate reliable models).

Key findings:

- This compound exhibits moderate toxicity relative to highly toxic organothiophosphates and chlorinated alkanes.

- QSAR models for EINECS compounds show high predictive accuracy (AUC >0.7), enabling regulatory prioritization without animal testing .

Regulatory and Commercial Relevance

Under REACH, this compound would require hazard classification based on its similarity to validated compound classes:

- Substituted mononitrobenzenes: Often regulated for mutagenicity and aquatic toxicity .

- Chlorinated alkanes : Restricted under REACH Annex XVII due to persistent, bioaccumulative, and toxic (PBT) properties .

- Organothiophosphates: Subject to strict occupational exposure limits (OELs) due to neurotoxicity .

Research Implications and Data Gaps

Experimental Validation : Toxicity data for this compound are lacking, necessitating read-across approaches using analogs like chlorinated alkanes .

Q & A

Q. How can researchers enhance the replicability of studies involving this compound?

- Methodological Answer : Provide granular details in the methods section (e.g., equipment calibration logs, lot numbers for reagents). Deposit raw data in public repositories (e.g., Zenodo, Figshare) with DOIs. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles and cite these practices in the supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.